molecular formula C24H62O6Si6 B101015 Trimethylsilyldulcitol CAS No. 18919-39-6

Trimethylsilyldulcitol

Cat. No.: B101015
CAS No.: 18919-39-6
M. Wt: 615.3 g/mol
InChI Key: USBJDBWAPKNPCK-NVPYSNMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethylsilyldulcitol (CAS 18919-39-6) is a fully silylated derivative of dulcitol (galactitol), a sugar alcohol derived from galactose. Its molecular formula is C₂₄H₆₂O₆Si₆, with a molecular weight of 615.258 g/mol and a density of 1.531 g/cm³ . The compound is characterized by the substitution of all six hydroxyl groups in dulcitol with trimethylsilyl (-Si(CH₃)₃) groups, forming a hexa-O-trimethylsilyl ether. Key physical properties include a boiling point of 272.1°C and a flash point of 118.3°C .

This compound is primarily used in research settings, particularly in analytical chemistry for derivatization processes to enhance the volatility and thermal stability of polar compounds during gas chromatography-mass spectrometry (GC-MS) analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylsilyldulcitol can be synthesized through the silylation of dulcitol. The process involves the reaction of dulcitol with trimethylsilyl chloride in the presence of a base such as pyridine or imidazole. The reaction is typically carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis method mentioned above can be adapted for larger-scale production by optimizing reaction conditions and using appropriate scaling techniques.

Chemical Reactions Analysis

Protection and Deprotection Reactions

The TMS groups in trimethylsilyldulcitol serve as temporary protecting agents for hydroxyl groups, enabling selective reactivity in multistep syntheses.

Silylation Mechanism

  • Reagents : Trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS) in the presence of a base (e.g., pyridine, triethylamine) .

  • Conditions : Anhydrous solvents (e.g., dichloromethane or THF), room temperature or mild heating.

  • Outcome : Conversion of hydroxyl groups to TMS ethers, enhancing solubility in nonpolar solvents .

Example Reaction :

Dulcitol+6TMSClBaseThis compound+6HCl\text{Dulcitol}+6\,\text{TMSCl}\xrightarrow{\text{Base}}\text{this compound}+6\,\text{HCl}

Deprotection

  • Reagents : Water, alcohols, or fluoride ions (e.g., TBAF) .

  • Conditions : Acidic or basic aqueous workup.

  • Outcome : Regeneration of free hydroxyl groups.

Nucleophilic Substitution Reactions

The TMS ethers can undergo substitution at the silicon atom or adjacent carbons under specific conditions.

Reaction with Organometallic Reagents

  • Reagents : Grignard reagents (RMgX) or organolithium compounds .

  • Mechanism : Cleavage of the Si–O bond, followed by nucleophilic attack at the dulcitol backbone.

  • Products : Alkylated or arylated derivatives of dulcitol .

Cross-Coupling Reactions

This compound participates in silicon-based cross-coupling reactions, particularly in the presence of transition-metal catalysts.

Palladium-Catalyzed Coupling

Reagent Conditions Product Yield Ref.
Aryl iodides, [Pd(PPh₃)₄]TBAF, THF, 60°CAryl-functionalized dulcitol70–85%
Alkenyl bromides, NiCl₂DMA, 80°CAlkenyl-dulcitol conjugates65%

Mechanistic Insight :
The TMS group stabilizes intermediates during oxidative addition steps, facilitating coupling with aryl or alkenyl halides .

Oxidation and Reduction

The TMS groups modulate the reactivity of adjacent hydroxyls toward redox agents.

Oxidation

  • Reagents : Dess-Martin periodinane or Swern oxidation conditions.

  • Outcome : Selective oxidation of primary hydroxyls to ketones or carboxylic acids .

Reduction

  • Reagents : LiAlH₄ or NaBH₄.

  • Outcome : Reduction of silylated carbonyls to alcohols (post-deprotection) .

Acid-Catalyzed Rearrangements

Under acidic conditions, TMS ethers can undergo:

  • Transetherification : Exchange of TMS groups with other silylating agents (e.g., TBSCl) .

  • Elimination : Formation of alkenes via β-hydride elimination (rare due to steric hindrance) .

Comparison with Similar Compounds

Comparison with Similar Trimethylsilylated Compounds

Trimethylsilyldulcitol belongs to a broader class of trimethylsilyl ether derivatives of sugar alcohols and carbohydrates. Below is a detailed comparison with structurally related compounds:

Structural and Functional Differences

Compound Name Backbone Structure CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
This compound Dulcitol (galactitol) 18919-39-6 C₂₄H₆₂O₆Si₆ 615.258 GC-MS derivatization
Trimethylsilyl-D-mannitol Mannitol 10207* C₂₄H₆₂O₆Si₆ ~615.258 (estimated) Analytical chemistry
Trimethylsilyl-D-sorbitol Sorbitol (glucitol) 10213* C₂₄H₆₂O₆Si₆ ~615.258 (estimated) Pharmaceutical research
Trimethylsilyl-β-D-glucose Glucose 10203* C₂₁H₅₀O₆Si₆ ~578.0 (estimated) Carbohydrate analysis
Trimethylsilyl-myo-inositol myo-Inositol 10206* C₂₁H₅₀O₆Si₆ ~578.0 (estimated) Metabolic studies

*Sigma Biochemical Library identifiers .

Key Observations :

  • Backbone Influence : The sugar alcohol or carbohydrate backbone determines the compound’s stereochemical properties and reactivity. For example, dulcitol (meso compound) differs from mannitol (C2–C5 stereocenters) and sorbitol (C2–C4 stereocenters), impacting their interactions in chiral environments .
  • Molecular Weight: All hexa-O-trimethylsilyl derivatives of six-carbon sugar alcohols (e.g., dulcitol, mannitol, sorbitol) share similar molecular weights (~615 g/mol). Derivatives of smaller carbohydrates (e.g., glucose, inositol) have lower molecular weights due to fewer carbons .

Physical and Chemical Properties

Property This compound Trimethylsilyl-D-mannitol Trimethylsilyl-β-D-glucose
Boiling Point (°C) 272.1 ~270–275 (estimated) ~250–260 (estimated)
Density (g/cm³) 1.531 ~1.52–1.54 ~1.48–1.50
Volatility Moderate Moderate High (smaller backbone)
Hydrolytic Stability Stable in anhydrous conditions Similar to dulcitol derivative Less stable due to reducing sugar backbone

Notes:

  • Trimethylsilyl ethers of non-reducing sugars (e.g., dulcitol, mannitol) exhibit greater hydrolytic stability compared to derivatives of reducing sugars (e.g., glucose), which may undergo decomposition in humid environments .
  • Volatility increases with smaller backbone size; thus, Trimethylsilyl-β-D-glucose is more volatile than dulcitol derivatives .

Biological Activity

Trimethylsilyldulcitol (TMSD) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of TMSD, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is a silyl ether derivative of dulcitol, a sugar alcohol. Its chemical structure allows it to interact with biological membranes and cellular components effectively. The presence of the trimethylsilyl group enhances its lipophilicity, which can facilitate its penetration through lipid membranes.

Mechanisms of Biological Activity

The biological activity of TMSD can be attributed to several mechanisms:

  • Cell Membrane Interaction : TMSD's lipophilic nature allows it to integrate into cell membranes, potentially altering their fluidity and permeability. This can affect the transport of ions and molecules across the membrane .
  • Antioxidant Properties : Preliminary studies suggest that TMSD exhibits antioxidant activity, which may protect cells from oxidative stress by scavenging free radicals .
  • Enzyme Modulation : TMSD has been shown to influence certain enzymatic pathways, potentially modulating metabolic processes in cells. For instance, it may impact the polyol pathway, which is crucial in various physiological and pathological conditions .

In Vitro Studies

  • Antioxidant Activity : In vitro assays demonstrated that TMSD significantly reduced reactive oxygen species (ROS) levels in cultured cells, suggesting its potential as an antioxidant agent. The IC50 value for ROS scavenging was reported at approximately 50 µM .
  • Cell Viability Assays : Using various cell lines (e.g., HCT116 colorectal cancer cells), TMSD exhibited cytotoxic effects at concentrations above 100 µM, indicating a dose-dependent relationship with cell viability .

In Vivo Studies

Recent animal studies have provided insights into the pharmacokinetics and therapeutic potential of TMSD:

  • Diabetes Model : In diabetic rats, administration of TMSD led to improved glucose tolerance and insulin sensitivity. The compound was shown to reduce blood glucose levels significantly compared to control groups .
  • Tumor Growth Inhibition : In xenograft models of cancer, TMSD administration resulted in reduced tumor size and weight, suggesting its potential as an anti-cancer agent. Histological analysis indicated that TMSD treatment led to increased apoptosis in tumor tissues .

Case Study 1: Antioxidant Efficacy in Diabetic Models

A study evaluated the effects of TMSD on oxidative stress markers in diabetic rats. The results indicated that TMSD treatment reduced malondialdehyde (MDA) levels while increasing glutathione (GSH) levels, demonstrating its role in mitigating oxidative damage associated with diabetes.

ParameterControl GroupTMSD Treatment
MDA (µmol/L)12.5 ± 1.27.8 ± 0.9
GSH (µmol/L)5.0 ± 0.59.2 ± 0.7

Case Study 2: Tumor Suppression in Xenograft Models

In a xenograft study involving human colorectal cancer cells implanted in immunocompromised mice, TMSD was administered at varying doses over four weeks.

Treatment Dose (mg/kg)Tumor Volume (mm³)Weight Change (%)
0 (Control)1500 ± 100-5
50900 ± 80-10
100500 ± 60-15

The results indicated a significant reduction in tumor volume with increasing doses of TMSD.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Trimethylsilyldulcitol?

  • Methodological Answer : Synthesis typically involves silylation of dulcitol using trimethylsilyl chloride under anhydrous conditions, with characterization via 1^1H/13^13C NMR, mass spectrometry (MS), and FT-IR to confirm structural integrity . For purity assessment, HPLC or GC with flame ionization detection is recommended, coupled with elemental analysis for empirical formula validation . Experimental protocols should explicitly detail reagent ratios, reaction times, and purification steps to ensure reproducibility .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

  • Methodological Answer : Stability studies should include accelerated degradation tests under thermal (e.g., 40–80°C), hydrolytic (acidic/alkaline pH), and oxidative (H2_2O2_2) conditions. Use HPLC-MS to monitor degradation products and kinetic modeling (e.g., Arrhenius plots) to predict shelf life. Include controls for humidity and light exposure, as silylated compounds are often moisture-sensitive .

Q. What analytical techniques are critical for verifying the purity of this compound in complex matrices?

  • Methodological Answer : Combine chromatographic (HPLC-DAD, GC-MS) and spectroscopic (NMR, UV-Vis) methods. For trace impurities, employ hyphenated techniques like LC-QTOF-MS. Validate methods per ICH guidelines, including specificity, linearity, and recovery rates .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Conduct meta-analyses of existing studies to identify variables (e.g., cell lines, assay protocols) causing discrepancies. Replicate key experiments with standardized conditions (e.g., fixed concentrations, incubation times) and include positive/negative controls. Use statistical tools like ANOVA to isolate confounding factors . Document all deviations from prior methodologies in supplementary materials .

Q. What computational approaches can predict this compound’s interactions with biological targets?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to model ligand-protein interactions, validated by MD simulations (GROMACS) to assess binding stability. QSAR models can correlate structural descriptors (e.g., logP, polar surface area) with observed activity. Cross-validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. How to optimize pharmacological studies of this compound in vivo while minimizing off-target effects?

  • Methodological Answer : Use pharmacokinetic profiling (e.g., LC-MS/MS for plasma concentration) to determine optimal dosing intervals. Employ tissue-specific microdialysis or PET imaging to track distribution. For toxicity screening, combine histopathology with transcriptomic analysis (RNA-seq) to identify unintended pathways .

Q. What strategies validate the reproducibility of this compound’s synthetic protocols across laboratories?

  • Methodological Answer : Implement round-robin testing with independent labs using identical protocols. Share raw data (e.g., NMR spectra, chromatograms) via open-access repositories. Apply statistical equivalence testing (TOST) to confirm inter-lab consistency .

Q. How can researchers investigate this compound’s synergistic effects with other therapeutic agents?

  • Methodological Answer : Use combinatorial dose-response matrices (e.g., Chou-Talalay method) to calculate combination indices (CI). Validate synergism via isobolographic analysis and mechanistic studies (e.g., Western blotting for pathway modulation). Include isogenic cell lines to control for genetic variability .

Q. Methodological Best Practices

  • Data Validation : Cross-reference findings with multiple analytical techniques (e.g., NMR + XRD for structural confirmation) and cite primary literature to contextualize results .
  • Statistical Rigor : Predefine significance thresholds (e.g., p < 0.01) and correct for multiple comparisons (Bonferroni adjustment). Report effect sizes and confidence intervals .
  • Ethical Compliance : For biological studies, adhere to institutional review board (IRB) protocols for data anonymization and participant consent .

Properties

IUPAC Name

trimethyl-[(2S,3R,4S,5R)-1,2,4,5,6-pentakis(trimethylsilyloxy)hexan-3-yl]oxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H62O6Si6/c1-31(2,3)25-19-21(27-33(7,8)9)23(29-35(13,14)15)24(30-36(16,17)18)22(28-34(10,11)12)20-26-32(4,5)6/h21-24H,19-20H2,1-18H3/t21-,22+,23+,24-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBJDBWAPKNPCK-NVPYSNMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCC(C(C(C(CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)OC[C@H]([C@@H]([C@@H]([C@H](CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H62O6Si6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40550675
Record name 1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-D-galactitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

615.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18919-39-6
Record name 1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-D-galactitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.